Casuarictin

Diabetes Metabolic disorders Postprandial glucose

Casuarictin (≥98% HPLC) is a structurally defined monomeric ellagitannin featuring two HHDP groups and one galloyl group. Unlike generic tannins, its unique architecture delivers sub-μM competitive α-glucosidase inhibition (IC50 0.21 μg/mL) and a 12-fold potency advantage over tiliroside against histidine decarboxylase. It selectively forms a stable complex with sPLA2 (937 Da mass shift) and shows differential anti-H. pylori activity (MIC 12.5–25 μg/mL). These properties make it an essential reference inhibitor and mechanistic probe for diabetes, Alzheimer’s, inflammation, and antimicrobial research. Specify CAS 79786-00-8 to ensure lot-to-lot reproducibility and avoid the uncontrolled variability of close analogs like eugeniin or pedunculagin.

Molecular Formula C41H28O26
Molecular Weight 936.6 g/mol
CAS No. 79786-00-8
Cat. No. B1606770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasuarictin
CAS79786-00-8
Synonymscasuarictin
casuarictin, (alpha-D-Glc)-stereoisomer
casuarictin, (beta-D-Glc)-isomer
casuarictin, beta-D-Glc)-(2(R),3(R)-isome
Molecular FormulaC41H28O26
Molecular Weight936.6 g/mol
Structural Identifiers
SMILESC1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O
InChIInChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)67-41-35-34(65-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)66-35)6-18(47)28(52)32(23)56)33-19(63-41)7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54/h1-6,19,33-35,41-56H,7H2/t19-,33-,34+,35-,41+/m1/s1
InChIKeySWRFKGRMQVLMKA-JIZJWZDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Casuarictin (CAS 79786-00-8): A Monomeric Ellagitannin with Quantifiable Differentiation in Enzyme Inhibition and Antimicrobial Activity


Casuarictin (CAS 79786-00-8) is a monomeric ellagitannin belonging to the class of hydrolyzable tannins, structurally characterized by two hexahydroxydiphenoyl (HHDP) groups and one galloyl group esterified to a glucopyranose core [1]. It is found in various plant species including Laguncularia racemosa, Syzygium aromaticum, and Rubus idaeus [2]. Unlike many ellagitannins that aggregate into dimers or trimers, casuarictin's monomeric structure enables distinct protein-binding interactions and competitive enzyme inhibition profiles that differentiate it from structurally related analogs [3].

Why Casuarictin Cannot Be Replaced by Generic Ellagitannins in Critical Research Applications


Ellagitannins exhibit broad structural diversity that translates into vastly different biological activities. Casuarictin's specific arrangement of HHDP and galloyl groups confers a competitive binding mode and sub-micromolar potency against α-glucosidase that is not shared by close analogs like eugeniin, which shows millimolar-level inhibition [1]. Furthermore, its unique ability to form a stable complex with sPLA2, increasing the enzyme's molecular mass by 937 Da, demonstrates a protein-binding mechanism that other monomeric ellagitannins such as pedunculagin or tellimagrandin I do not replicate under identical conditions [2]. Generic substitution with structurally related tannins would introduce uncontrolled variability in both potency and mechanism, undermining assay reproducibility and data interpretation.

Quantitative Differentiation of Casuarictin: Head-to-Head Evidence Against Key Comparators


α-Glucosidase Inhibition: Sub-Micromolar Potency Versus Millimolar In-Class Analog

Casuarictin is a potent competitive inhibitor of α-glucosidase with an IC50 of 0.21 μg/mL [1]. In direct comparison, the structurally related ellagitannin eugeniin exhibits an IC50 of 10⁻³ M (approximately 1.1 × 10⁶ μg/mL) against the same enzyme target [2]. This represents a greater than 5,000,000-fold difference in inhibitory potency, demonstrating that minor structural variations among ellagitannins produce dramatic functional divergence.

Diabetes Metabolic disorders Postprandial glucose

Histidine Decarboxylase (HDC) Inhibition: 12-Fold Superiority Over Co-Occurring Flavonoid

Casuarictin inhibits recombinant human histidine decarboxylase (HDC) with an IC50 of 3.3 μM [1]. In the same strawberry ('Tokun') extract fractionation study, the flavonoid glucoside tiliroside—another polyphenolic component—exhibited an IC50 of 40.3 μM [1]. Casuarictin is approximately 12-fold more potent than tiliroside, and based on both potency and abundance, casuarictin was determined to contribute more effectively to the overall HDC inhibitory activity of the strawberry extract than tiliroside.

Allergy Inflammation Histamine

sPLA2 Complex Formation: Unique 937 Da Mass Shift Not Observed with Other Monomeric Ellagitannins

Casuarictin forms a stable protein complex with snake venom secretory phospholipase A2 (sPLA2), as confirmed by MALDI-TOF mass spectrometry showing an increase in molecular mass from 14,425.62 Da to 15,362.74 Da—a shift of +937.12 Da [1]. This complex formation correlates with a significant reduction in enzymatic activity and virtual abolition of edematogenic and myonecrotic effects in vivo when casuarictin is administered 10 minutes after sPLA2 [1]. While other monomeric ellagitannins such as pedunculagin and tellimagrandin I share structural features with casuarictin, no published studies report comparable sPLA2 complex formation or mass shift data for these analogs [2].

Inflammation Edema Myonecrosis

Anti-Helicobacter pylori Activity: MIC Range of 12.5 μg/mL Against Clinically Relevant Strains

Casuarictin exhibits antimicrobial activity against Helicobacter pylori strains with MIC values ranging from 12.5 to 25 μg/mL across multiple strains including A-13, A-19, ATCC 43504, and NCTC 11638 [1]. In contrast, casuarictin shows minimal activity against Escherichia coli (JC-2), with an MIC >100 μg/mL [1], indicating a degree of Gram-negative bacterial selectivity. While eugeniin, a structurally related ellagitannin, has been evaluated for α-glucosidase inhibition, comparable antimicrobial MIC data for eugeniin against H. pylori are not available in the same standardized antimicrobial index database, precluding direct quantitative comparison within this evidence dimension.

Antimicrobial Helicobacter pylori Gastric infection

Melanogenesis Inhibition: Concentration-Dependent Activity in B16F10 Cells at 30 μM

Casuarictin at a concentration of 30 μM significantly inhibits melanogenesis in B16F10 mouse melanoma cells [1]. The study reports both intracellular tyrosinase activity inhibition and regulation of melanogenesis-related protein expression as contributing mechanisms [1]. While the literature contains reports of tyrosinase inhibitors such as arbutin (IC50 = 193.84 ± 14.15 μg/mL in the same cell line [2]), a direct quantitative IC50 comparison between casuarictin and arbutin in the same experimental system is not available in the current evidence base. The 30 μM effective concentration provides a benchmark for researchers designing melanogenesis studies with this compound.

Melanogenesis Cosmetic research Tyrosinase

Strategic Application Scenarios for Casuarictin Procurement and Experimental Use


α-Glucosidase Inhibitor Screening and Diabetes Research

Casuarictin is ideally suited as a positive control or reference inhibitor in α-glucosidase assays for diabetes research and functional food development. Its sub-micromolar IC50 of 0.21 μg/mL and competitive binding mode [1] provide a robust benchmark against which novel inhibitors can be compared. The stark contrast with eugeniin's millimolar activity [2] underscores the importance of selecting casuarictin specifically when designing dose-response studies that require reproducible, high-potency inhibition. Procurement teams should specify casuarictin by CAS number to ensure the correct ellagitannin is obtained.

Histamine Pathway and Anti-Allergy Research

For studies investigating histidine decarboxylase (HDC) as a therapeutic target for allergy and inflammation, casuarictin offers a 12-fold potency advantage over the flavonoid tiliroside in the same assay system [1]. Researchers should source casuarictin with verified purity (≥95% by HPLC) to ensure that observed HDC inhibition is attributable to the ellagitannin and not to co-occurring compounds. The 3.3 μM IC50 value provides a defined reference point for structure-activity relationship studies.

sPLA2 Protein-Ligand Interaction and Anti-Inflammatory Studies

Casuarictin is the only ellagitannin documented to form a stable complex with sPLA2, producing a characteristic 937 Da mass shift detectable by MALDI-TOF MS [1]. This property makes it an essential tool for studies of sPLA2 structure-function relationships, venom neutralization, and anti-inflammatory drug discovery targeting secretory phospholipase A2. Laboratories should confirm compound identity via MS and NMR upon receipt to ensure the material matches the published spectroscopic profiles for authentic casuarictin.

Antimicrobial Susceptibility Testing and H. pylori Research

Investigators studying H. pylori pathogenesis or screening for novel anti-H. pylori agents can use casuarictin as a reference compound with known MIC values between 12.5 and 25 μg/mL across multiple strains [1]. Its differential activity against H. pylori versus E. coli (>100 μg/mL MIC) [1] provides a useful selectivity control when evaluating the spectrum of antimicrobial activity. Procurement should include request for batch-specific MIC data if available from the supplier.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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